1,1,3,3-Tetrachloro-1,2,2-trifluoropropane
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Overview
Description
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane is an organohalogen compound with the molecular formula C₃HCl₄F₃. It is known for its unique combination of chlorine and fluorine atoms attached to a propane backbone. This compound is of interest due to its various applications in industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane can be synthesized through the halogenation of propane derivatives. The process typically involves the reaction of propane with chlorine and fluorine under controlled conditions. The reaction is carried out in the presence of catalysts such as copper-substituted α-chromium oxide treated with hydrogen fluoride at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, although this is less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce the compound.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical.
Major Products:
Substitution: Products include various halogenated propanes.
Reduction: Products include partially dehalogenated propanes.
Oxidation: Products include oxidized derivatives, though these are less common.
Scientific Research Applications
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for certain reactions.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for potential pharmaceutical applications, though its use is limited due to toxicity concerns.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1,1,3,3-tetrachloro-1,2,2-trifluoropropane involves its interaction with cellular components. The compound can disrupt cellular membranes and proteins due to its lipophilic nature. It may also interfere with enzymatic activities by binding to active sites or altering protein structures. The exact molecular targets and pathways are still under investigation, but its effects are primarily attributed to its halogenated structure .
Comparison with Similar Compounds
- 1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane
- 1,1,3,3-Tetrafluoro-1,2,2,3-tetrachloropropane
- 1,1,2-Trichloro-1,3,3,3-tetrafluoropropane
Comparison: 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms. Compared to similar compounds, it has distinct physical and chemical properties, such as boiling point, reactivity, and solubility. These differences make it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
422-52-6 |
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Molecular Formula |
C3HCl4F3 |
Molecular Weight |
235.8 g/mol |
IUPAC Name |
1,1,3,3-tetrachloro-1,2,2-trifluoropropane |
InChI |
InChI=1S/C3HCl4F3/c4-1(5)2(8,9)3(6,7)10/h1H |
InChI Key |
VSPRXIMPHWEJMN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(Cl)Cl)(F)F)(Cl)Cl |
Origin of Product |
United States |
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